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Compound of Interest

Compound Name: (R)-MDL-101146

Cat. No.: B608946 Get Quote

(R)-MDL-100,907, also known as Volinanserin, is a potent and highly selective 5-HT2A receptor

antagonist that has been extensively investigated in preclinical research for its potential

therapeutic applications, primarily in the context of neuropsychiatric disorders.[1][2][3] This

technical guide provides a comprehensive overview of the core preclinical research

applications of (R)-MDL-100,907, with a focus on quantitative data, detailed experimental

methodologies, and visual representations of its mechanism of action and experimental

workflows.

Core Mechanism of Action
(R)-MDL-100,907 exerts its effects primarily through potent and selective antagonism of the

serotonin 2A (5-HT2A) receptor.[1][3] This selectivity is a key feature, with over 100-fold greater

affinity for the 5-HT2A receptor compared to other serotonin receptor subtypes and other

neurotransmitter receptors.[1] Blockade of 5-HT2A receptors is hypothesized to be a key

mechanism for the therapeutic effects of atypical antipsychotic drugs.[4] In preclinical studies,

this antagonism has been shown to modulate dopaminergic pathways, particularly in the

prefrontal cortex, which is implicated in the pathophysiology of schizophrenia.[5]

Quantitative Data Summary
The following tables summarize the key quantitative data from various preclinical studies

investigating the pharmacological profile of (R)-MDL-100,907.

Table 1: In Vitro Receptor Binding Affinities
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Receptor
Radioliga
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Tissue/Ce
ll Line

Ki (nM) KD (nM)
Bmax
(fmol/mg
protein)

Referenc
e

5-HT2A
[3H]MDL

100,907

Rat

Cortical

Homogena

tes

- 0.56 512 [6]

5-HT2A
[3H]ketans

erin

Rat

Cortical

Homogena

tes

- ~1.12

Similar to

[3H]MDL

100,907

[6]

5-HT2A - - 0.36 - - [3]

Various (5-

HT1A, D2,

α1, σ, etc.)

Various

Rat

Cortical

Homogena

tes

>100-fold

higher than

5-HT2A

- - [1][6]

Table 2: In Vitro Functional Antagonist Potency
Assay Cell Line Agonist IC50 (nM) Reference

5-HT-stimulated

inositol

phosphate

accumulation

NIH 3T3 cells

(rat 5-HT2A

receptor

transfected)

5-HT Subnanomolar [1]

5-HT-evoked

ERK1/2

activation

h5-HT2AR-CHO

cells
5-HT ~5 [7]

NMDA-induced

responses

Rat medial

prefrontal cortical

neurons

NMDA
EC50 = 14 (for

enhancement)
[8]

Table 3: In Vivo Receptor Occupancy
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Dose
Route of
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e

Human
[11C]NMS

P
6 mg Oral ~90 Neocortex [4]

Schizophre

nic

Patients

[11C]MDL

100,907
20 mg/day Oral >90

Frontal

Cortex
[9]

Non-

human

Primate

[11C]MDL

100,907 &

[18F]MDL

100,907

-
Intravenou

s
High

Cortex and

subcortical

regions

[10]

Key Preclinical Research Applications and
Experimental Protocols
(R)-MDL-100,907 has been evaluated in a variety of preclinical models to assess its potential

efficacy in treating psychosis, schizophrenia, and substance use disorders.

Antipsychotic-like Activity
Rationale: The "serotonin-dopamine hypothesis" of schizophrenia suggests that 5-HT2A

receptor antagonism can alleviate both positive and negative symptoms of the disorder.

Key Experiments:

Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a compound to

block the psychostimulant effects of amphetamine, which are thought to mimic the positive

symptoms of schizophrenia.[11][12]

Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a

process that is deficient in schizophrenic patients. This model evaluates the ability of a drug

to restore this deficit.[13][14]
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Phencyclidine (PCP)-Induced Behaviors: PCP, an NMDA receptor antagonist, induces

behaviors in rodents that resemble both positive and negative symptoms of schizophrenia.

[13]

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats

Animals: Male Sprague-Dawley rats are used.

Acclimation: Animals are habituated to the testing environment (e.g., open-field arenas) for a

set period before the experiment.

Drug Administration:

(R)-MDL-100,907 or vehicle is administered (e.g., subcutaneously or intraperitoneally) at

various doses.

After a predetermined pretreatment time, amphetamine (e.g., 1.5 mg/kg) or saline is

administered.

Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) is

recorded for a specified duration (e.g., 60-90 minutes) using an automated activity

monitoring system.

Data Analysis: The total locomotor activity is compared between different treatment groups

using appropriate statistical methods (e.g., ANOVA). A significant reduction in amphetamine-

induced hyperlocomotion by (R)-MDL-100,907 indicates potential antipsychotic-like efficacy.

[11][12]

Modulation of Dopamine Neurotransmission
Rationale: 5-HT2A receptors are known to modulate the release of dopamine in brain regions

implicated in schizophrenia, such as the prefrontal cortex and the striatum.

Key Experiment:

In Vivo Microdialysis: This technique allows for the measurement of extracellular

neurotransmitter levels in specific brain regions of freely moving animals.
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Experimental Protocol: In Vivo Microdialysis in the Rat Medial Prefrontal Cortex

Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the

medial prefrontal cortex of anesthetized rats.

Recovery: Animals are allowed to recover from surgery for a specified period.

Microdialysis Procedure:

A microdialysis probe is inserted into the guide cannula.

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant

flow rate.

Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

Drug Administration: (R)-MDL-100,907 or vehicle is administered systemically or locally

through the microdialysis probe.

Neurochemical Analysis: The concentration of dopamine and its metabolites (e.g., DOPAC,

HVA) in the dialysate samples is quantified using high-performance liquid chromatography

with electrochemical detection (HPLC-ED).[5]

Data Analysis: Changes in dopamine efflux following drug administration are expressed as a

percentage of the baseline levels. An increase in dopamine efflux in the prefrontal cortex

following (R)-MDL-100,907 administration supports its potential to improve negative and

cognitive symptoms of schizophrenia.[5]

Potential in Addiction and Withdrawal
Rationale: The serotonergic system, including 5-HT2A receptors, is implicated in the

neurobiology of addiction and the negative affective states associated with withdrawal.

Key Experiment:

Naloxone-Precipitated Opioid Withdrawal Model: This model is used to induce and quantify

the physical symptoms of opioid withdrawal.
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Experimental Protocol: Naloxone-Precipitated Heroin Withdrawal in Mice

Induction of Dependence: Mice are repeatedly administered escalating doses of heroin over

several days to induce physical dependence.[15]

Drug Administration: On the test day, mice are pretreated with (R)-MDL-100,907 or vehicle.

[15]

Precipitation of Withdrawal: A dose of the opioid antagonist naloxone is administered to

precipitate withdrawal symptoms.[15]

Behavioral Observation: The frequency and intensity of withdrawal symptoms (e.g., jumping,

wet dog shakes, rearing) are observed and scored for a defined period.[15]

Data Analysis: The scores for withdrawal symptoms are compared between the (R)-MDL-

100,907-treated and vehicle-treated groups. A reduction in withdrawal symptoms suggests a

potential therapeutic role for (R)-MDL-100,907 in managing opioid withdrawal.[15]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize the key signaling

pathways and experimental workflows described in this guide.
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Caption: Mechanism of Action of (R)-MDL-100,907 at the 5-HT2A Receptor.
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Caption: Workflow for Amphetamine-Induced Hyperlocomotion Study.
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Caption: Workflow for In Vivo Microdialysis Experiment.
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Conclusion
The preclinical data for (R)-MDL-100,907 strongly support its role as a highly potent and

selective 5-HT2A receptor antagonist. Its profile in a range of in vitro and in vivo models

suggests potential therapeutic utility in conditions where 5-HT2A receptor signaling is

dysregulated, most notably schizophrenia. The detailed experimental protocols and data

presented in this guide are intended to serve as a valuable resource for researchers and drug

development professionals interested in further exploring the therapeutic potential of (R)-MDL-

100,907 and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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